4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group, a hydrazinyl group, and a methyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole typically involves the reaction of 4-chloroaniline with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)Imidazole: Shares the 4-chlorophenyl group but has an imidazole ring instead of a thiazole ring.
5-(4-Chlorophenyl)-1,3,4-Thiadiazole: Contains a thiadiazole ring and exhibits similar biological activities
Uniqueness
4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydrazinyl group enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C10H10ClN3S |
---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H10ClN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
NBOUKYIWTADLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.